molecular formula C24H21NO5S B281659 Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

货号 B281659
分子量: 435.5 g/mol
InChI 键: MKBTVTFYTPRUQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, commonly known as ETP-101, is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. ETP-101 belongs to the class of benzofuran derivatives and possesses a unique structure that makes it a promising candidate for the development of new drugs.

作用机制

The exact mechanism of action of ETP-101 is not fully understood. However, studies have suggested that ETP-101 acts on the opioid receptors in the brain and spinal cord, which are involved in the regulation of pain and inflammation. ETP-101 has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in pain relief.
Biochemical and Physiological Effects:
ETP-101 has been shown to have several biochemical and physiological effects. Studies have shown that ETP-101 can reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and can inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation. ETP-101 has also been shown to increase the release of beta-endorphins, which are endogenous opioids that play a role in pain relief.

实验室实验的优点和局限性

ETP-101 has several advantages for use in laboratory experiments. It is a highly specific compound that can be used to selectively activate the mu-opioid receptor, making it a useful tool for studying opioid receptor signaling pathways. ETP-101 is also stable and can be easily synthesized in large quantities. However, ETP-101 has some limitations for use in laboratory experiments. It is a relatively new compound, and its effects on other opioid receptors and signaling pathways are not fully understood. Additionally, ETP-101 has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on ETP-101. One area of research is the development of new drugs based on the structure of ETP-101. Researchers are exploring the use of ETP-101 as a lead compound for the development of new analgesic and anti-inflammatory drugs. Another area of research is the study of the effects of ETP-101 on other opioid receptors and signaling pathways. Researchers are also exploring the potential use of ETP-101 in the treatment of other disorders, such as anxiety and depression. Finally, further studies are needed to determine the safety and efficacy of ETP-101 in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of ETP-101.
In conclusion, ETP-101 is a promising compound that has potential therapeutic applications in the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure. ETP-101 has several advantages for use in laboratory experiments, but its limitations and safety in humans need to be further explored.

合成方法

The synthesis of ETP-101 involves several steps that require specialized equipment and expertise. The most common method for synthesizing ETP-101 involves the reaction of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to obtain ETP-101.

科学研究应用

ETP-101 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of ETP-101 is in the treatment of pain. Studies have shown that ETP-101 has analgesic effects and can reduce pain in animal models. ETP-101 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

属性

分子式

C24H21NO5S

分子量

435.5 g/mol

IUPAC 名称

ethyl 5-[(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H21NO5S/c1-3-29-24(26)22-20-15-18(25-31(27,28)19-12-9-16(2)10-13-19)11-14-21(20)30-23(22)17-7-5-4-6-8-17/h4-15,25H,3H2,1-2H3

InChI 键

MKBTVTFYTPRUQW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

规范 SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。